Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride

Chiral resolution Absolute configuration Optical rotation

Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride (CAS 2703745-98-4) is a chiral, non-proteinogenic β-amino acid derivative featuring a (S)-configured β-amino ester backbone, a furan-2-yl side chain, and a hydrochloride salt form that enhances aqueous solubility and handling. As a β3-amino acid methyl ester, it serves as a conformationally constrained building block for peptidomimetic design, where the extra methylene unit in the backbone confers resistance to proteolytic degradation compared to canonical α-amino acid analogs.

Molecular Formula C8H12ClNO3
Molecular Weight 205.64 g/mol
Cat. No. B7948191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride
Molecular FormulaC8H12ClNO3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CO1)N.Cl
InChIInChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m0./s1
InChIKeySZPZFGDQLLILJS-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride: Chiral β-Amino Acid Building Block for Peptidomimetic and Medicinal Chemistry Procurement


Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride (CAS 2703745-98-4) is a chiral, non-proteinogenic β-amino acid derivative featuring a (S)-configured β-amino ester backbone, a furan-2-yl side chain, and a hydrochloride salt form that enhances aqueous solubility and handling . As a β3-amino acid methyl ester, it serves as a conformationally constrained building block for peptidomimetic design, where the extra methylene unit in the backbone confers resistance to proteolytic degradation compared to canonical α-amino acid analogs [1]. The compound is commercially supplied at purities of 95–97% and is structurally differentiated from its (R)-enantiomer (CAS 2832886-75-4), the corresponding ethyl ester (CAS 1027996-73-1), and the free acid form (CAS 131829-49-7) in ways that directly impact synthetic strategy and biological application.

Why Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a generic β-amino acid ester or a racemic mixture introduces confounding variables that undermine experimental reproducibility and biological interpretation. The (S)-absolute configuration is not a passive structural feature; Kuwata et al. (1979) demonstrated through ORD and Cotton effect analysis that the (+)-enantiomer of the parent β-(2-furyl)-β-alanine belongs to the L-series, and only the correct enantiomer yields the desired conformational and biological properties [1]. The hydrochloride salt form provides a measurable aqueous solubility advantage over the free base, which is critical for direct use in aqueous reaction media without pH adjustment [2]. Furthermore, the β-amino acid backbone is fundamentally resistant to common proteases that rapidly cleave α-peptide bonds—a class-level property that is entirely absent in α-amino acid analogs such as 3-(2-furyl)-L-alanine (CAS 121786-31-0) [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride vs. Closest Analogs


Absolute Configuration and Enantiomeric Identity: (S)-β-(2-Furyl)-β-alanine Methyl Ester HCl vs. (R)-Enantiomer

The absolute configuration of the target compound's core scaffold was established by Kuwata et al. (1979). Resolution of N-benzyloxycarbonyl-DL-β-(2-furyl)-β-alanine with quinine yielded the (+)-enantiomer, which was assigned to the L-series (S-configuration) based on pH-dependent ORD curve changes and the sign of Cotton effects of the N-ethylthiocarbonothioyl DCHA salt derivatives [1]. This stereochemical assignment was corroborated by oxidative degradation to aspartic acid of the D-series [1]. The commercial (S)-enantiomer hydrochloride is supplied at 95–97% purity with defined stereochemistry , whereas the (R)-enantiomer (CAS 2832886-75-4) is a distinct chemical entity with opposite optical rotation and potentially divergent biological activity. The enantiomeric pairs derived from the furan-2-yl β-amino acid scaffold are not interchangeable; the Demir et al. (2003) enantioselective synthesis demonstrates that chirality is fully controlled by choice of oxime geometrical isomer, yielding each enantiomer separately with high selectivity [2].

Chiral resolution Absolute configuration Optical rotation

Proteolytic Stability: β-Amino Acid Backbone vs. α-Amino Acid Analogs

The β3-amino acid backbone of Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride contains an additional methylene unit between the amino and carboxyl groups compared to α-amino acids. Frackenpohl et al. (2004) demonstrated that all ten β-peptides tested were completely resilient to proteolysis by common peptidases, even after extended incubation [1]. In contrast, corresponding α-peptides are typically cleaved within minutes to hours under identical conditions [2]. Hook et al. (2005) further established that mixed α,β-peptides benefit from both receptor recognition and high proteolytic stability, with β3-amino acid incorporation at the scissile bond significantly slowing or abolishing enzymatic cleavage [3]. The α-amino acid analog 3-(2-furyl)-L-alanine (CAS 121786-31-0) lacks this proteolytic shield, making it unsuitable for applications requiring extended biological half-life.

Proteolytic resistance β-Peptide stability Peptidomimetic design

Hydrochloride Salt Solubility Advantage: Methyl (S)-3-amino-3-(furan-2-yl)propanoate HCl vs. Free Base Form

The hydrochloride salt form of the target compound (CAS 2703745-98-4) provides a well-established aqueous solubility advantage over the corresponding free base methyl (S)-3-amino-3-(furan-2-yl)propanoate (CAS 1212841-86-5). As a general principle, amine hydrochloride salts exhibit markedly greater water solubility than their free base counterparts. For example, cocaine freebase has a water solubility ratio of approximately 1:600, whereas cocaine hydrochloride exhibits a solubility ratio of approximately 1:0.5—a roughly 1200-fold enhancement [1]. While direct solubility data for this specific compound is not publicly available, the principle applies universally to amine-containing esters: protonation of the amino group increases polarity and hydration, enabling direct dissolution in aqueous or mixed aqueous-organic reaction media without pH adjustment . The free base form (CAS 1212841-86-5) requires organic solvents or acidic conditions for dissolution, adding procedural complexity.

Aqueous solubility Salt formulation Handling properties

Methyl Ester as Orthogonal Protecting Group: Synthetic Utility vs. Ethyl Ester and Free Acid Analogs

The methyl ester of the target compound (CAS 2703745-98-4) offers distinct advantages in peptide synthesis compared to the ethyl ester analog (CAS 1027996-73-1) and the free acid (CAS 131829-49-7). Methyl esters are generally hydrolyzed more rapidly than ethyl esters under both acidic and basic conditions due to reduced steric hindrance at the ester carbonyl [1]. In enzymatic resolution studies, methyl esters of β-amino acids show significantly higher enantioselectivity than their ethyl counterparts; for N-protected β3-amino esters, Candida antarctica lipase B-catalyzed kinetic resolution achieves enantiomeric ratio E > 80 for methyl esters, while the corresponding ethyl esters show reduced enantioselectivity [2]. The free acid form (CAS 131829-49-7) requires pre-activation (e.g., coupling reagents) for peptide bond formation, whereas the methyl ester can be directly incorporated via selective saponification (LiOH, THF/H₂O) or transesterification strategies [3]. Comparative purity data: target compound available at 95% ; ethyl ester (CAS 1027996-73-1) at 97–98% ; free acid at 99% .

Peptide synthesis Orthogonal protection Ester hydrolysis

Furan Heterocycle Electronic Properties: Reactivity and Hydrogen-Bonding Differentiation vs. Thiophene and Phenyl Analogs

The furan-2-yl substituent of the target compound imparts distinct electronic and hydrogen-bonding properties compared to its thiophene (sulfur) and phenyl (carbon) bioisosteres. The oxygen atom in furan has significantly higher electronegativity (Pauling scale: O = 3.44) than sulfur in thiophene (S = 2.58), resulting in furan being more electron-rich and more reactive toward electrophilic substitution [1]. This electronegativity difference also affects hydrogen-bonding capacity: furan oxygen can serve as a hydrogen-bond acceptor, whereas thiophene sulfur is a much weaker acceptor [2]. In biological contexts, the Kuwata et al. (1979) study directly compared β-(2-furyl)-β-alanine and β-(2-thienyl)-β-alanine during resolution, noting distinct chiroptical properties (ORD curves, Cotton effects) that reflect the different electronic environments of the heterocycles [3]. The furan ring is also less aromatic than thiophene (aromaticity order: thiophene > pyrrole > furan), making it more susceptible to oxidative ring-opening and Diels-Alder reactions—properties exploitable in prodrug design or bioconjugation strategies that are not available with thiophene or phenyl analogs [1].

Bioisosterism Heterocycle electronics Molecular recognition

Commercial Purity and Enantiomeric Specification: Batch-to-Batch Reproducibility vs. Racemic or Unspecified Stereochemistry Alternatives

The target compound is commercially available from multiple vendors with defined (S)-stereochemistry and purity specifications. Leyan supplies the hydrochloride salt at 95% purity (CAS 2703745-98-4) . Chemenu lists the same CAS number at 95% purity . In contrast, the racemic or stereochemically unspecified methyl 3-amino-3-(furan-2-yl)propanoate HCl (CAS 618109-87-8) is available at 97–98% purity but lacks enantiomeric definition , making it unsuitable for applications requiring chiral integrity. The (S)-enantiomer free base (CAS 1212841-86-5) is available at 97% purity from AK Scientific but without the solubility benefits of the HCl salt . The (R)-enantiomer hydrochloride (CAS 2832886-75-4) is also commercially listed, confirming that procurement of the correct enantiomer requires explicit CAS number verification . For chiral peptide building block applications, the enantiomeric purity of the starting material directly determines the diastereomeric purity of downstream products, where even 5% enantiomeric impurity can result in >10% diastereomeric contamination in peptide products.

Chiral purity Quality control Procurement specification

Optimized Application Scenarios for Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride Procurement


Chiral Peptidomimetic Building Block for Protease-Resistant Peptide Drug Discovery

This compound is optimally deployed as a β3-amino acid monomer in solid-phase peptide synthesis (SPPS) of protease-resistant peptidomimetics. The (S)-configured β-amino ester backbone, when incorporated into peptide sequences, confers complete resistance to common serine and cysteine proteases that rapidly degrade α-peptide bonds within 15 minutes under physiological conditions [1]. The hydrochloride salt form enables direct dissolution in DMF or NMP coupling solvents without pre-neutralization, while the methyl ester serves as a temporary C-terminal protecting group that can be selectively removed via saponification (LiOH, THF/H₂O) without affecting Fmoc or Boc N-protecting groups [2]. This orthogonal protection strategy is essential for convergent peptide synthesis. The furan-2-yl side chain provides a heteroaromatic moiety capable of π-stacking interactions and hydrogen bonding, offering different pharmacological properties compared to phenylalanine-derived building blocks [3].

Enantioselective Synthesis Intermediate for Furan-Containing Bioactive Molecules

The defined (S)-stereochemistry of this compound makes it a reliable chiral intermediate for the synthesis of furan-containing bioactive molecules, including proteasome inhibitors and kinase-targeted compounds. The Demir et al. (2003) oxazaborolidine-catalyzed enantioselective synthesis methodology provides a validated route to both enantiomers with high selectivity, but procurement of the pre-resolved (S)-enantiomer eliminates the need for in-house chiral resolution or asymmetric synthesis optimization [1]. The furan ring's higher reactivity toward electrophilic substitution (compared to thiophene or phenyl analogs) enables late-stage functionalization strategies such as halogenation, formylation, or metal-catalyzed cross-coupling at the furan 5-position [2]. Importantly, procurement of CAS 2703745-98-4 rather than the racemic CAS 618109-87-8 ensures that downstream chiral products are not contaminated with diastereomeric impurities that would require costly chiral HPLC separation [3].

Foldamer and Conformational Analysis Research

Chiral furan amino acids have been established as versatile monomers for the construction of C₃-symmetric cyclic trimers and foldamers with defined secondary structures [1]. The Chakraborty et al. (2004) cyclooligomerization methodology demonstrates that furan amino acid derivatives undergo selective one-pot cyclotrimerization to form macrocyclic receptors capable of anion binding and exhibiting antimicrobial activity [1]. The (S)-β-amino acid scaffold of the target compound introduces an additional backbone methylene unit that expands the conformational space of resulting foldamers compared to α-amino acid-based systems, enabling the design of novel turn motifs and helical structures [2]. The hydrochloride salt form facilitates direct use in aqueous or mixed-solvent cyclization conditions, while the methyl ester provides a handle for post-cyclization functionalization via aminolysis or hydrolysis [3].

Bioconjugation and Chemical Probe Development

The furan ring of this compound serves as an intrinsic bioorthogonal handle for bioconjugation via oxidative ring-opening or Diels-Alder cycloaddition chemistry, a capability not available with phenyl or thiophene analogs [1]. Furan's lower aromaticity and higher diene character enable its participation as a diene in [4+2] cycloadditions with maleimide or activated alkyne dienophiles under mild conditions, providing a traceless conjugation strategy for attaching fluorophores, affinity tags, or cytotoxic payloads [1]. The β-amino acid backbone ensures that the resulting conjugate retains proteolytic stability, extending the functional half-life of the probe in biological milieu compared to α-amino acid-based conjugates that undergo rapid enzymatic degradation [2]. The (S)-configuration is critical for maintaining the correct spatial orientation of the furan moiety for target engagement in chiral biological environments [3].

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